molecular formula C20H24O4 B12809347 1,5-Di(furan-3-yl)-2-(2-methylprop-1-en-1-yl)-3-(propan-2-yl)pentane-1,5-dione CAS No. 90605-44-0

1,5-Di(furan-3-yl)-2-(2-methylprop-1-en-1-yl)-3-(propan-2-yl)pentane-1,5-dione

Cat. No.: B12809347
CAS No.: 90605-44-0
M. Wt: 328.4 g/mol
InChI Key: KGWNBLIBCFLISO-UHFFFAOYSA-N
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Description

1,5-Di(furan-3-yl)-2-(2-methylprop-1-en-1-yl)-3-(propan-2-yl)pentane-1,5-dione is a complex organic compound that features a unique arrangement of furan rings and various alkyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Di(furan-3-yl)-2-(2-methylprop-1-en-1-yl)-3-(propan-2-yl)pentane-1,5-dione typically involves multi-step organic reactions. The starting materials might include furan derivatives and various alkylating agents. Common synthetic routes could involve:

    Aldol Condensation: This reaction could be used to form the central pentane-1,5-dione structure.

    Furan Ring Formation: The furan rings might be introduced through cyclization reactions involving furfural or other furan precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,5-Di(furan-3-yl)-2-(2-methylprop-1-en-1-yl)-3-(propan-2-yl)pentane-1,5-dione can undergo various chemical reactions, including:

    Oxidation: The furan rings and alkyl groups can be oxidized under appropriate conditions.

    Reduction: The carbonyl groups in the pentane-1,5-dione structure can be reduced to alcohols.

    Substitution: The furan rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce diols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigation of its pharmacological properties.

    Industry: Use in the production of advanced materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1,5-Di(furan-3-yl)-2-(2-methylprop-1-en-1-yl)-3-(propan-2-yl)pentane-1,5-dione would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1,5-Di(furan-2-yl)-2-(2-methylprop-1-en-1-yl)-3-(propan-2-yl)pentane-1,5-dione: A similar compound with furan rings in different positions.

    1,5-Di(thiophen-3-yl)-2-(2-methylprop-1-en-1-yl)-3-(propan-2-yl)pentane-1,5-dione: A compound with thiophene rings instead of furan rings.

Uniqueness

1,5-Di(furan-3-yl)-2-(2-methylprop-1-en-1-yl)-3-(propan-2-yl)pentane-1,5-dione is unique due to its specific arrangement of furan rings and alkyl groups, which could confer distinct chemical and physical properties compared to similar compounds.

Properties

CAS No.

90605-44-0

Molecular Formula

C20H24O4

Molecular Weight

328.4 g/mol

IUPAC Name

1,5-bis(furan-3-yl)-2-(2-methylprop-1-enyl)-3-propan-2-ylpentane-1,5-dione

InChI

InChI=1S/C20H24O4/c1-13(2)9-18(20(22)16-6-8-24-12-16)17(14(3)4)10-19(21)15-5-7-23-11-15/h5-9,11-12,14,17-18H,10H2,1-4H3

InChI Key

KGWNBLIBCFLISO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC(=O)C1=COC=C1)C(C=C(C)C)C(=O)C2=COC=C2

Origin of Product

United States

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